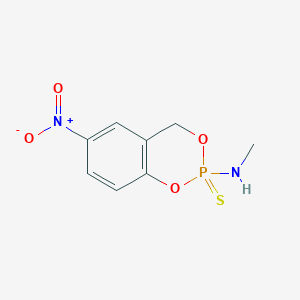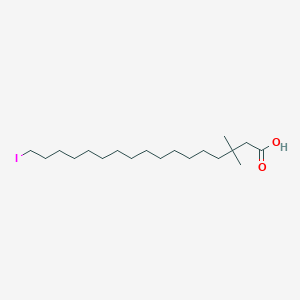
17-Iodo-3,3-dimethylheptadecanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Iodo-3,3-dimethylheptadecanoic acid (IDHA) is a synthetic fatty acid that has been widely studied in scientific research for its potential applications in various fields. IDHA is a highly branched, long-chain fatty acid that contains an iodine atom at the 17th carbon position. In
Mecanismo De Acción
The mechanism of action of 17-Iodo-3,3-dimethylheptadecanoic acid is not fully understood. However, it has been suggested that 17-Iodo-3,3-dimethylheptadecanoic acid may exert its effects through the inhibition of fatty acid synthesis and the modulation of lipid metabolism. 17-Iodo-3,3-dimethylheptadecanoic acid has also been shown to interact with various signaling pathways, including the AMP-activated protein kinase (AMPK) pathway and the peroxisome proliferator-activated receptor (PPAR) pathway.
Biochemical and Physiological Effects:
17-Iodo-3,3-dimethylheptadecanoic acid has been shown to have various biochemical and physiological effects. In vitro studies have shown that 17-Iodo-3,3-dimethylheptadecanoic acid can inhibit the growth of cancer cells and induce apoptosis. 17-Iodo-3,3-dimethylheptadecanoic acid has also been shown to have neuroprotective effects and may improve cognitive function. In addition, 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to modulate immune responses and may have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
17-Iodo-3,3-dimethylheptadecanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. 17-Iodo-3,3-dimethylheptadecanoic acid is also stable and can be stored for long periods of time. However, 17-Iodo-3,3-dimethylheptadecanoic acid has some limitations for lab experiments. It is a highly branched fatty acid that may have different properties compared to other fatty acids. In addition, the mechanism of action of 17-Iodo-3,3-dimethylheptadecanoic acid is not fully understood, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on 17-Iodo-3,3-dimethylheptadecanoic acid. One direction is to further elucidate the mechanism of action of 17-Iodo-3,3-dimethylheptadecanoic acid and its interactions with various signaling pathways. Another direction is to explore the potential of 17-Iodo-3,3-dimethylheptadecanoic acid as a therapeutic agent for cancer treatment, neurodegenerative diseases, and autoimmune diseases. In addition, further studies are needed to determine the optimal dosage and administration of 17-Iodo-3,3-dimethylheptadecanoic acid for these applications.
Conclusion:
In conclusion, 17-Iodo-3,3-dimethylheptadecanoic acid is a synthetic fatty acid that has been extensively studied for its potential applications in various fields. 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to have anti-tumor properties, neuroprotective effects, and immunomodulatory effects. 17-Iodo-3,3-dimethylheptadecanoic acid has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 17-Iodo-3,3-dimethylheptadecanoic acid, including further elucidation of its mechanism of action and exploration of its therapeutic potential.
Métodos De Síntesis
17-Iodo-3,3-dimethylheptadecanoic acid can be synthesized through a multi-step process involving the reaction of heptadecanoic acid with iodine, followed by the oxidation of the resulting iodoheptadecanoic acid with potassium permanganate. The final step involves the reduction of the resulting 17-ketoheptadecanoic acid with sodium borohydride to yield 17-Iodo-3,3-dimethylheptadecanoic acid.
Aplicaciones Científicas De Investigación
17-Iodo-3,3-dimethylheptadecanoic acid has been extensively studied for its potential applications in various fields, including oncology, neurology, and immunology. 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to have anti-tumor properties and may be a potential therapeutic agent for cancer treatment. In neurology, 17-Iodo-3,3-dimethylheptadecanoic acid has been studied for its potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, 17-Iodo-3,3-dimethylheptadecanoic acid has been shown to modulate immune responses and may have applications in the treatment of autoimmune diseases.
Propiedades
Número CAS |
126513-77-7 |
|---|---|
Nombre del producto |
17-Iodo-3,3-dimethylheptadecanoic acid |
Fórmula molecular |
C19H37IO2 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
17-iodo-3,3-dimethylheptadecanoic acid |
InChI |
InChI=1S/C19H37IO2/c1-19(2,17-18(21)22)15-13-11-9-7-5-3-4-6-8-10-12-14-16-20/h3-17H2,1-2H3,(H,21,22) |
Clave InChI |
BWLXURUXFKOLIS-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCCCCCCCCCCCI)CC(=O)O |
SMILES canónico |
CC(C)(CCCCCCCCCCCCCCI)CC(=O)O |
Otros números CAS |
126513-77-7 |
Sinónimos |
17-IDHDA 17-iodo-3,3-dimethylheptadecanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



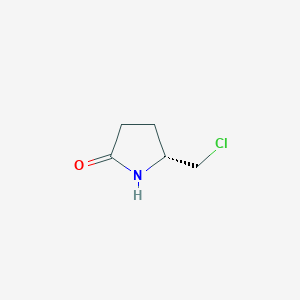
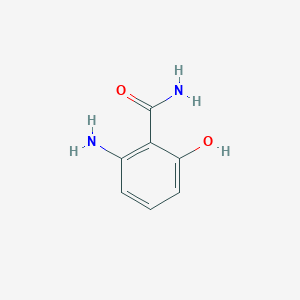
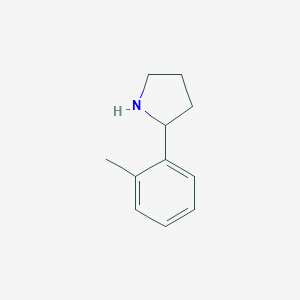
![N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide](/img/structure/B153984.png)
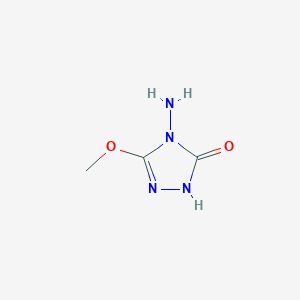
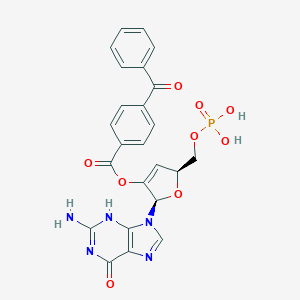
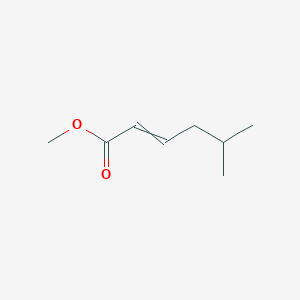
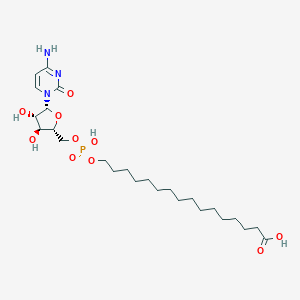
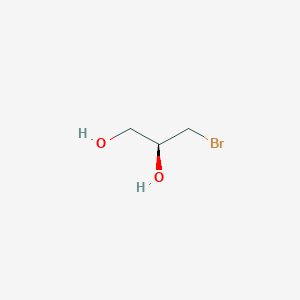
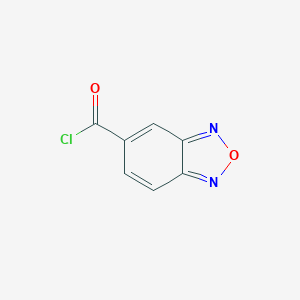
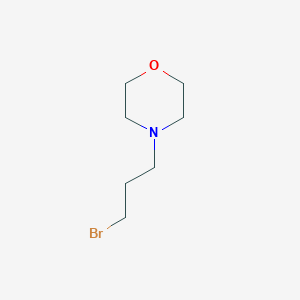
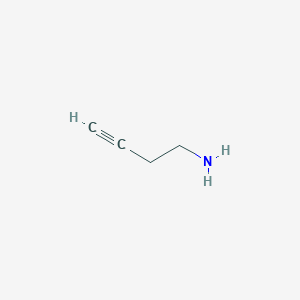
![2-Chloro-N-[2-(2-fluorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B154010.png)
